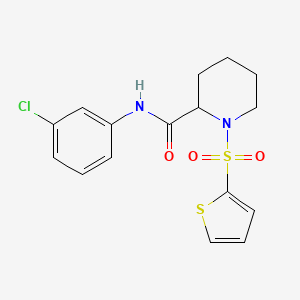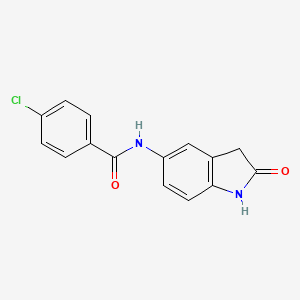![molecular formula C22H22N4O4 B6493598 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide CAS No. 941989-44-2](/img/structure/B6493598.png)
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide (MQB) is an organic compound that is used in many scientific research applications. It is a derivative of quinoline and has a molecular mass of 401.51 g/mol. MQB is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize a wide range of compounds, such as drugs, polymers, and other organic materials. In addition, MQB has been utilized in various scientific research applications, such as drug discovery, mechanistic studies, and medical diagnostics.
Applications De Recherche Scientifique
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide has a wide range of scientific research applications. It has been used in a variety of drug discovery and development studies, such as the synthesis of novel compounds with anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, this compound has been used in mechanistic studies to investigate the structure-activity relationships of various compounds. Furthermore, it has been used in medical diagnostics, such as the detection of cancer biomarkers.
Mécanisme D'action
Target of Action
The primary target of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, which are lethal if not properly repaired. By inhibiting DNA-PK, this compound can disrupt DNA repair processes.
Mode of Action
This compound interacts with DNA-PK by binding to its active site, thereby inhibiting its activity . This interaction prevents DNA-PK from participating in the repair of DNA double-strand breaks, leading to an accumulation of these lethal breaks and ultimately cell death.
Biochemical Pathways
The inhibition of DNA-PK affects the DNA double-strand break repair pathway. DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DNA double-strand breaks. By inhibiting DNA-PK, NHEJ is disrupted, leading to an accumulation of DNA double-strand breaks .
Result of Action
The result of the action of this compound is the induction of cell death due to the accumulation of unrepaired DNA double-strand breaks . This makes it a potential candidate for cancer treatment, as many cancer cells have defects in DNA repair pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available from chemical suppliers. Second, it is a versatile compound that can be used in a variety of scientific research applications. Third, it has a wide range of biochemical and physiological effects, which makes it useful for drug discovery and development studies.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of the compound. Second, this compound can be toxic if used in high concentrations, so it is important to use the compound in the appropriate concentrations. Finally, this compound is not approved for human use, so it should not be used in clinical trials.
Orientations Futures
The use of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide in scientific research is still in its early stages, so there are many possible future directions. First, more research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Second, further research is needed to develop novel compounds based on the structure of this compound. Third, this compound could be used in drug discovery and development studies to identify new compounds with therapeutic potential. Fourth, this compound could be used in medical diagnostics, such as the detection of cancer biomarkers. Finally, this compound could be used in mechanistic studies to further explore the structure-activity relationships of various compounds.
Méthodes De Synthèse
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide can be synthesized using several different methods, including the Buchwald-Hartwig cross-coupling reaction and the Stille cross-coupling reaction. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine to form an aryl amine. The reaction is typically conducted in the presence of a palladium catalyst, such as Pd(OAc)2. The Stille reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organostannanes. The reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propriétés
IUPAC Name |
4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c23-22(28)16-4-7-17(8-5-16)24-20(27)14-30-18-3-1-2-15-6-9-19(25-21(15)18)26-10-12-29-13-11-26/h1-9H,10-14H2,(H2,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYXJJYMHXUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)
![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)
![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)